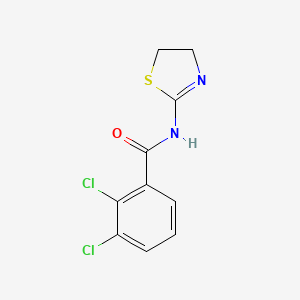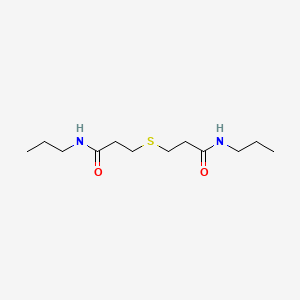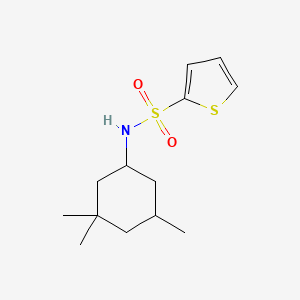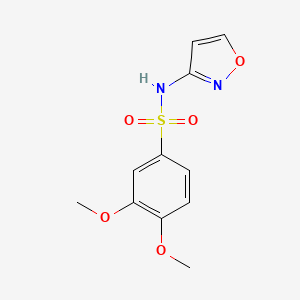![molecular formula C15H16FNO3S B10975263 N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B10975263.png)
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a fluorophenyl group, a methoxybenzene moiety, and a sulfonamide functional group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 3-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorophenylethylamine is added dropwise to a solution of 3-methoxybenzenesulfonyl chloride in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature and pressure, to maximize the output.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-FLUOROPHENYL)ETHYL]-BENZENE-1-SULFONAMIDE: Lacks the methoxy group, which may affect its biological activity.
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-[2-(4-FLUOROPHENYL)ETHYL]-3-HYDROXYBENZENE-1-SULFONAMIDE: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and biological properties.
Uniqueness
N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the fluorophenyl and methoxybenzene moieties, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H16FNO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-20-14-3-2-4-15(11-14)21(18,19)17-10-9-12-5-7-13(16)8-6-12/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
OKYUIQCPWIQJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine](/img/structure/B10975183.png)
-yl)methanone](/img/structure/B10975190.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10975194.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide](/img/structure/B10975234.png)


-yl)methanone](/img/structure/B10975247.png)
![3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975248.png)

![N-(2-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975255.png)
